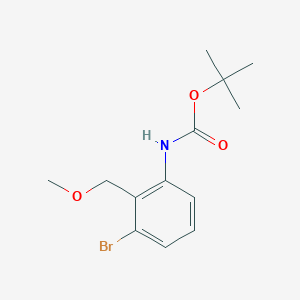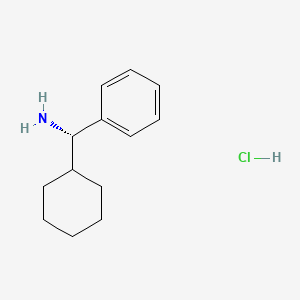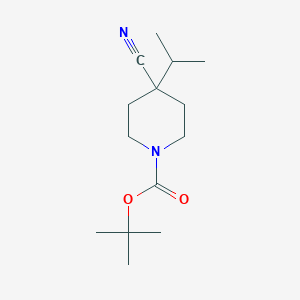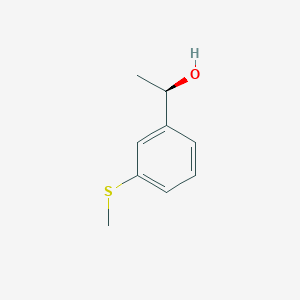
(R)-1-(3-(Methylthio)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol typically involves the reduction of the corresponding ketone precursor, 3-(methylsulfanyl)acetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol may involve the use of biocatalysts or whole-cell biotransformations. For example, recombinant Escherichia coli cells expressing specific reductase enzymes can be employed to achieve high enantiomeric excess and yield . The reaction conditions are optimized to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-(methylsulfanyl)acetophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding alkane, although this is less common.
Substitution: The hydroxyl group in (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: 3-(Methylsulfanyl)acetophenone.
Reduction: The corresponding alkane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfanyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
®-1-[3-(Trifluoromethyl)phenyl]ethanol: This compound has a trifluoromethyl group instead of a methylsulfanyl group, which can significantly alter its chemical and biological properties.
1-(3-Methoxyphenyl)ethanol: The presence of a methoxy group instead of a methylsulfanyl group can affect the compound’s reactivity and interactions with other molecules.
Uniqueness: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
(1R)-1-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
YXMYZYXSEIMZQD-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)SC)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
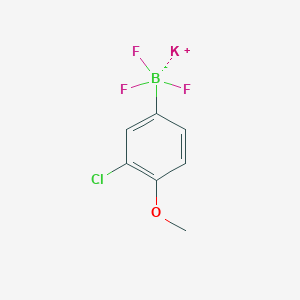
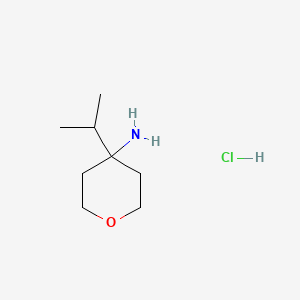
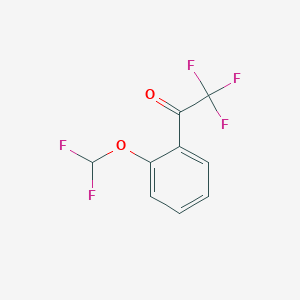
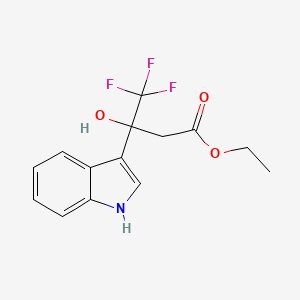
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
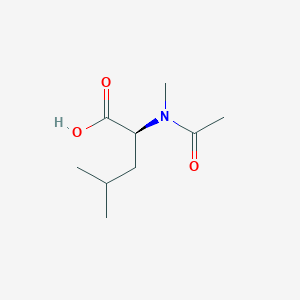
amine](/img/structure/B15300500.png)
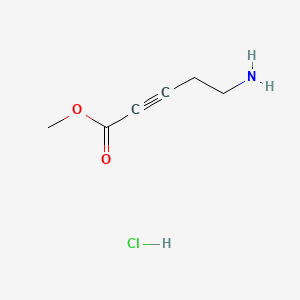
![ethyl (10E)-10-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B15300517.png)
![2,2-Difluoro-2-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B15300527.png)
